Oxydibenzene-4,1-diyl bis(3,5-di-tert-butylbenzoate)
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Overview
Description
4-(4-{[3,5-DI(TERT-BUTYL)BENZOYL]OXY}PHENOXY)PHENYL 3,5-DI(TERT-BUTYL)BENZOATE is a complex organic compound characterized by its multiple tert-butyl groups and phenyl rings. This compound is notable for its stability and unique chemical properties, making it of interest in various scientific fields, including organic chemistry, materials science, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{[3,5-DI(TERT-BUTYL)BENZOYL]OXY}PHENOXY)PHENYL 3,5-DI(TERT-BUTYL)BENZOATE typically involves multiple steps:
Formation of 3,5-DI(TERT-BUTYL)BENZOIC ACID: This precursor can be synthesized through the Friedel-Crafts alkylation of benzoic acid with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Esterification: The benzoic acid derivative is then esterified with phenol derivatives under acidic conditions to form the ester linkage.
Coupling Reaction: The final step involves the coupling of the esterified product with another phenol derivative, facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization with various substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Aluminum chloride, dicyclohexylcarbodiimide, 4-dimethylaminopyridine.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups such as nitro, halogen, or alkyl groups.
Scientific Research Applications
Chemistry
In organic chemistry, this compound is used as a building block for synthesizing more complex molecules. Its stability and reactivity make it a valuable intermediate in the synthesis of polymers and advanced materials.
Biology
The compound’s structural features allow it to interact with biological macromolecules, making it a candidate for drug development and biochemical research. It can be used to study enzyme interactions and receptor binding.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and antioxidant activities. Its ability to modulate biological pathways makes it a promising candidate for drug discovery.
Industry
In the industrial sector, this compound is used in the production of high-performance materials, such as coatings and adhesives, due to its thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 4-(4-{[3,5-DI(TERT-BUTYL)BENZOYL]OXY}PHENOXY)PHENYL 3,5-DI(TERT-BUTYL)BENZOATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s bulky tert-butyl groups and aromatic rings enable it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include oxidative stress response and inflammatory signaling.
Comparison with Similar Compounds
Similar Compounds
3,5-DI(TERT-BUTYL)BENZOIC ACID: A precursor in the synthesis of the target compound, known for its stability and use in various chemical reactions.
4-HYDROXY-3,5-DI(TERT-BUTYL)BENZOIC ACID: Similar in structure but with hydroxyl groups, used in antioxidant applications.
2,6-DI(TERT-BUTYL)PHENOL: Known for its antioxidant properties and use in stabilizing polymers.
Uniqueness
4-(4-{[3,5-DI(TERT-BUTYL)BENZOYL]OXY}PHENOXY)PHENYL 3,5-DI(TERT-BUTYL)BENZOATE is unique due to its multiple ester linkages and extensive tert-butyl substitution, which confer high stability and specific reactivity. This makes it particularly useful in applications requiring robust chemical properties and precise molecular interactions.
Properties
Molecular Formula |
C42H50O5 |
---|---|
Molecular Weight |
634.8 g/mol |
IUPAC Name |
[4-[4-(3,5-ditert-butylbenzoyl)oxyphenoxy]phenyl] 3,5-ditert-butylbenzoate |
InChI |
InChI=1S/C42H50O5/c1-39(2,3)29-21-27(22-30(25-29)40(4,5)6)37(43)46-35-17-13-33(14-18-35)45-34-15-19-36(20-16-34)47-38(44)28-23-31(41(7,8)9)26-32(24-28)42(10,11)12/h13-26H,1-12H3 |
InChI Key |
SGJMVBHAFKIILJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)OC2=CC=C(C=C2)OC3=CC=C(C=C3)OC(=O)C4=CC(=CC(=C4)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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